Para-methyl AP-237 is derived from modifications of the acyl piperazine structure, which has been known since the 1960s. The compound's synthesis was originally patented in the 1980s, and it has been detected in recreational drug markets since 2019. Its classification as a synthetic opioid places it alongside other potent opioids, albeit with unique structural characteristics that differentiate it from its analogs .
The synthesis of para-methyl AP-237 typically involves straightforward chemical reactions that can be adapted for both small and large-scale production. One common method includes the use of racemic 2-methylpiperazine, which is reacted with cinnamyl chloride to form a cinnamyl-piperazine intermediate. This intermediate is then acylated using butanoyl chloride to yield para-methyl AP-237 .
The synthesis can be summarized as follows:
This method highlights the simplicity and adaptability of synthesizing para-methyl AP-237, making it accessible for illicit manufacture .
The molecular formula for para-methyl AP-237 is with a molecular weight of approximately 286.41 g/mol. The compound features a chiral center at the 2-position of the piperazine ring, leading to the existence of enantiomers (S)- and (R)-para-methyl AP-237. Typically, this compound appears as a racemic mixture in drug markets .
Structural Characteristics:
Para-methyl AP-237 undergoes various chemical reactions typical of synthetic opioids, primarily involving receptor binding interactions. Its primary reaction mechanism involves binding to mu-opioid receptors, leading to activation similar to that seen with traditional opioids like morphine and fentanyl .
In analytical contexts, para-methyl AP-237 can be identified using techniques such as gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise identification based on retention times and mass spectral data .
The mechanism of action for para-methyl AP-237 involves its interaction with mu-opioid receptors in the central nervous system. Upon binding, it activates these receptors, resulting in analgesic effects and potential euphoria, characteristic of opioid agonists. This activation leads to a cascade of intracellular events that modulate pain perception and emotional responses .
In vitro studies have demonstrated that para-methyl AP-237 exhibits selectivity for mu-opioid receptors over delta and kappa receptors, indicating its potential potency as an analgesic agent. Comparatively, its potency ranks below that of fentanyl but above other analogs like AP-237 .
Para-methyl AP-237 hydrochloride appears as a crystalline solid with specific melting points reported between 211–213 °C. It is soluble in various solvents including dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline at specified concentrations .
Key Properties:
These properties are crucial for both analytical identification and potential therapeutic applications.
Para-methyl AP-237 is primarily used in research settings as an analytical reference standard due to its structural similarity to known opioids. It aids in studies related to opioid receptor activity, pharmacokinetics, and toxicology assessments. Its detection in forensic toxicology is significant for understanding trends in drug abuse and developing strategies for public health interventions .
The cinnamylpiperazine scaffold originated in the 1970s when Japanese pharmaceutical researchers first synthesized 1-butyryl-4-cinnamylpiperazine (bucinnazine, AP-237) as a potential analgesic alternative to morphine [1] [3]. Early synthetic routes involved a two-step process:
This foundational work established cinnamylpiperazines as μ-opioid receptor (MOR) agonists with distinct structural features: a lipophilic cinnamyl moiety linked to a polar piperazine core, and an acyl chain modulating receptor affinity [1] [4]. By the 1980s, AP-237 saw clinical use in China for cancer pain, though its reinforcing properties and dependence potential limited adoption elsewhere [3].
Table 1: Historical Timeline of Cinnamylpiperazine Development
| Decade | Milestone | Significance |
|---|---|---|
| 1970s | Synthesis of AP-237 by Japanese researchers | First cinnamylpiperazine opioid scaffold |
| 1980s | Limited clinical use of AP-237 in China | Validation as MOR agonist; revelation of abuse potential |
| 2019–2020 | Emergence of AP-237 analogs (2-methyl AP-237, AP-238, para-methyl AP-237) | Response to fentanyl scheduling |
para-Methyl AP-237 (1-(4-methylcinnamyl)-4-butyrylpiperazine) represents a strategic modification of the parent AP-237 structure. The key alteration involves:
This modification enhances lipophilicity and steric bulk, influencing pharmacodynamics:
β-arrestin-2 recruitment assays confirm para-methyl AP-237 retains full MOR agonist functionality, though with reduced efficacy (Emax ~80–90% relative to hydromorphone) compared to fentanyl analogs [4].
Synthesizing para-methyl AP-237 and analogs faces several chemical hurdles:1. Regioselectivity Issues:- N-Alkylation of piperazine can yield undesired bis-cinnamyl or bis-acyl derivatives if stoichiometry is imprecise [1] [5].2. Isomer Formation:- The cinnamyl chloride precursor exists as E and Z isomers; the E isomer is required for optimal MOR binding, necessitating stereoselective synthesis [5].3. Purification Difficulties:- Hydrochloride salts of para-methyl AP-237 form hygroscopic crystals, complicating isolation and increasing risk of impurities in illicit production [5].4. Analytical Detection:- Structural similarity among analogs (e.g., AP-237 vs. para-methyl AP-237) challenges differentiation via standard GC-MS due to nearly identical fragmentation patterns [5].
Positional isomerism profoundly impacts the pharmacology and illicit market presence of AP-237 analogs:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6